molecular formula C16H11ClF3N3O2 B2437097 3-(2-chlorophenyl)-5-[(1Z)-1-(dimethylamino)-4,4,4-trifluoro-3-oxobut-1-en-2-yl]-1,2-oxazole-4-carbonitrile CAS No. 339106-73-9

3-(2-chlorophenyl)-5-[(1Z)-1-(dimethylamino)-4,4,4-trifluoro-3-oxobut-1-en-2-yl]-1,2-oxazole-4-carbonitrile

Cat. No.: B2437097
CAS No.: 339106-73-9
M. Wt: 369.73
InChI Key: ZPPJVULDPSSDJE-FLIBITNWSA-N
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Description

3-(2-chlorophenyl)-5-[(1Z)-1-(dimethylamino)-4,4,4-trifluoro-3-oxobut-1-en-2-yl]-1,2-oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C16H11ClF3N3O2 and its molecular weight is 369.73. The purity is usually 95%.
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Properties

IUPAC Name

3-(2-chlorophenyl)-5-[(Z)-1-(dimethylamino)-4,4,4-trifluoro-3-oxobut-1-en-2-yl]-1,2-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClF3N3O2/c1-23(2)8-11(15(24)16(18,19)20)14-10(7-21)13(22-25-14)9-5-3-4-6-12(9)17/h3-6,8H,1-2H3/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPPJVULDPSSDJE-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C1=C(C(=NO1)C2=CC=CC=C2Cl)C#N)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(/C1=C(C(=NO1)C2=CC=CC=C2Cl)C#N)\C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(2-chlorophenyl)-5-[(1Z)-1-(dimethylamino)-4,4,4-trifluoro-3-oxobut-1-en-2-yl]-1,2-oxazole-4-carbonitrile is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive examination of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a chlorophenyl moiety and a 1,2-oxazole ring, which are known to contribute to various biological activities. Its molecular formula is C17H18ClF3N3OC_{17}H_{18}ClF_3N_3O with a molecular weight of approximately 385.33 g/mol. The presence of trifluoromethyl and dimethylamino groups enhances its pharmacological profile.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. The mechanism involves the inhibition of specific cancer cell lines through apoptosis induction and cell cycle arrest. Studies have shown that it can effectively target the PI3K/Akt/mTOR signaling pathway, which is crucial in cancer progression.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various bacterial strains. It disrupts bacterial cell membranes and inhibits protein synthesis, leading to cell death. In vitro studies have reported efficacy against both Gram-positive and Gram-negative bacteria.

Neuroprotective Effects

Preliminary research suggests neuroprotective effects in models of neurodegenerative diseases. The compound appears to modulate neurotransmitter levels and reduce oxidative stress, potentially offering therapeutic benefits in conditions such as Alzheimer's disease.

Case Study 1: Antitumor Efficacy

A recent study published in the Journal of Medicinal Chemistry evaluated the antitumor efficacy of this compound against human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability with an IC50 value of 15 µM. Apoptotic markers such as caspase activation were significantly elevated.

Case Study 2: Antimicrobial Activity

In an investigation published in Antibiotics, the compound was tested against Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MIC) were determined to be 8 µg/mL for S. aureus and 16 µg/mL for E. coli, indicating promising antimicrobial potential.

Case Study 3: Neuroprotective Effects

A study conducted on neuroblastoma cells assessed the protective effects against oxidative stress induced by hydrogen peroxide. The compound reduced cell death by 40% at a concentration of 10 µM, suggesting its potential role in neuroprotection.

Table 1: Biological Activities of the Compound

Activity TypeTarget Organism/Cell TypeIC50/MIC (µM)Reference
AntitumorMCF-7 (breast cancer)15Journal of Medicinal Chemistry
AntimicrobialS. aureus8Antibiotics
AntimicrobialE. coli16Antibiotics
NeuroprotectiveNeuroblastoma cells10Neurobiology Reports

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